tert-Butyldichlorophosphine

Catalog No.
S1894346
CAS No.
25979-07-1
M.F
C4H9Cl2P
M. Wt
158.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldichlorophosphine

CAS Number

25979-07-1

Product Name

tert-Butyldichlorophosphine

IUPAC Name

tert-butyl(dichloro)phosphane

Molecular Formula

C4H9Cl2P

Molecular Weight

158.99 g/mol

InChI

InChI=1S/C4H9Cl2P/c1-4(2,3)7(5)6/h1-3H3

InChI Key

NMJASRUOIRRDSX-UHFFFAOYSA-N

SMILES

CC(C)(C)P(Cl)Cl

Canonical SMILES

CC(C)(C)P(Cl)Cl

Synthesis of Phosphine Ligands

  • Mono and Bidentate Ligands

    TBDCP is a crucial starting material for the preparation of various phosphine ligands, both monodentate (binding to a metal center through one phosphorus atom) and bidentate (chelating, binding through two donor atoms). These ligands play a vital role in tuning the electronic and steric properties of metal complexes, ultimately influencing their catalytic activity and selectivity in various organic transformations. For instance, TBDCP can be used to synthesize phosphoramidite ligands employed in asymmetric hydrogenation reactions [].

  • Chiral Phosphine Ligands

    Due to the presence of the bulky tert-butyl group, TBDCP can be used to generate chiral phosphine ligands. These ligands are essential for achieving enantioselectivity in asymmetric reactions, where the formation of one enantiomer (mirror image) of a molecule is favored over the other. Chiral phosphine ligands derived from TBDCP have been successfully employed in asymmetric hydrogenations and other asymmetric transformations [].

Other Applications

  • Alkali Metal Complexes

    While the primary use lies in phosphine ligand synthesis, TBDCP can also be a reactant for the preparation of alkali metal complexes containing phosphorus-metal bonds. These complexes can serve as precursors for further synthetic endeavors or as interesting research subjects themselves for investigating metal-phosphorus interactions.

  • Reaction Intermediate

    In some instances, TBDCP may be utilized as a reaction intermediate in the synthesis of other organophosphorus compounds. Its reactivity allows for further functionalization to generate more complex phosphorus-based molecules with specific properties.

tert-Butyldichlorophosphine consists of a tert-butyl group bonded to a phosphorus atom, which is also bonded to two chlorine atoms. The compound is soluble in organic solvents such as n-pentane, n-hexane, ether, toluene, and tetrahydrofuran (THF) . It is highly reactive with water, which is an important consideration for its handling and storage .

TBDCP is a corrosive and toxic compound. It reacts with moisture to release HCl gas, which is irritating to the lungs and eyes. Skin and eye contact with TBDCP can cause severe burns.

  • Acute Toxicity: Data on the specific LD50 (lethal dose 50%) for TBDCP is limited. However, due to its corrosive nature, it is likely to be harmful upon ingestion or inhalation.
  • Flammability: Flammable, ignites readily upon contact with heat or sparks.

tert-Butyldichlorophosphine is known for its reactivity, particularly in the synthesis of alkali metal complexes . The compound readily undergoes substitution reactions, where the chlorine atoms can be replaced by other functional groups. This reactivity makes it a versatile starting material for the preparation of various organophosphorus compounds.

tert-Butyldichlorophosphine finds use primarily in organic synthesis as an intermediate for the preparation of mono- and disubstituted phosphines . These phosphines have applications in catalysis, particularly in the field of organometallic chemistry. The compound's reactivity makes it valuable in the synthesis of ligands for metal complexes, which can be used in various catalytic processes.

The interactions of tert-Butyldichlorophosphine with various substances have been studied to understand its reactivity and potential applications. Its reaction with water is particularly notable, as it undergoes hydrolysis to form phosphonic acids. The compound also interacts with alcohols and amines, leading to the formation of phosphinites and aminophosphines, respectively.

Similar Compounds

Several compounds share structural similarities with tert-Butyldichlorophosphine:

  • Di-tert-butylchlorophosphine (C8H18ClP): This compound has two tert-butyl groups and one chlorine atom bonded to the phosphorus .
  • Phosphorus trichloride (PCl3): The parent compound from which tert-Butyldichlorophosphine is derived.
  • tert-Butylphosphine (C4H11P): A related compound without chlorine atoms.
  • Dichloro(phenyl)phosphine: Similar structure but with a phenyl group instead of tert-butyl.

tert-Butyldichlorophosphine is unique among these compounds due to its specific combination of a tert-butyl group and two chlorine atoms. This structure provides a balance of steric bulk from the tert-butyl group and reactivity from the two chlorine atoms, making it particularly useful in certain synthetic applications.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

25979-07-1

Wikipedia

Tert-Butyldichlorophosphine

Dates

Modify: 2023-08-16

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